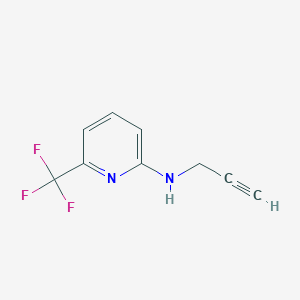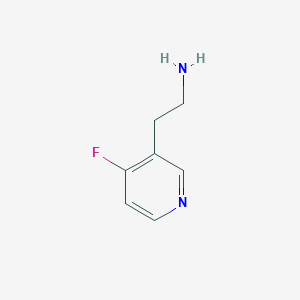
2-(4-Fluoro-pyridin-3-YL)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-pyridin-3-YL)-ethylamine is a chemical compound that features a pyridine ring substituted with a fluorine atom at the 4-position and an ethylamine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-pyridin-3-YL)-ethylamine typically involves the reaction of 3-bromo-4-fluoropyridine with ethylamine. A common method includes heating a mixture of 3-bromo-4-fluoropyridine and ethylamine in a microwave at 120°C for 45 minutes. The reaction mixture is then dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using a silica gel column with a gradient of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-Fluoro-pyridin-3-YL)-ethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ethylamine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(4-Fluoro-pyridin-3-YL)-ethylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications:
作用機序
The mechanism of action of 2-(4-Fluoro-pyridin-3-YL)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions with the target.
類似化合物との比較
Similar Compounds
3-Bromo-4-fluoropyridine: A precursor in the synthesis of 2-(4-Fluoro-pyridin-3-YL)-ethylamine.
4-Fluoro-3-pyridinyl)(2-methoxyphenyl)methanol: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and an ethylamine group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C7H9FN2 |
|---|---|
分子量 |
140.16 g/mol |
IUPAC名 |
2-(4-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1,3,9H2 |
InChIキー |
DGYHDFJSIMBKKT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
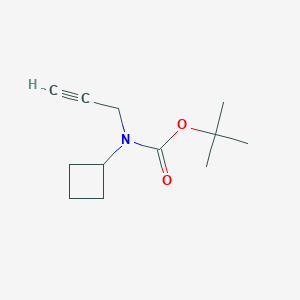
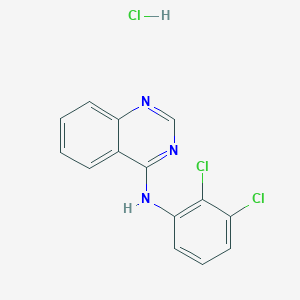
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
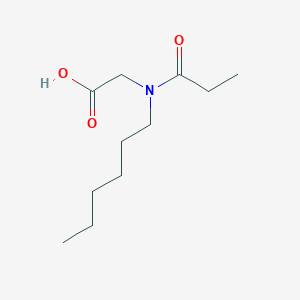
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
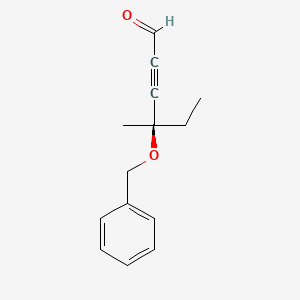
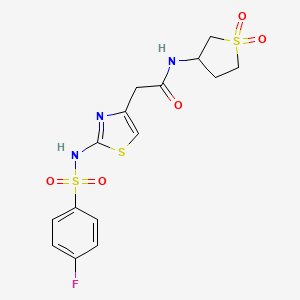

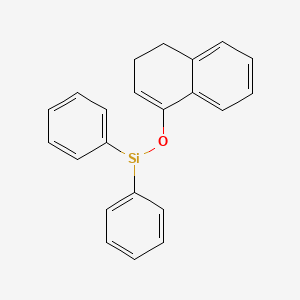
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)
